molecular formula C11H15NS2 B13269313 N-[2-(methylsulfanyl)phenyl]thiolan-3-amine

N-[2-(methylsulfanyl)phenyl]thiolan-3-amine

Cat. No.: B13269313
M. Wt: 225.4 g/mol
InChI Key: OOMZKGGSISBREP-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]thiolan-3-amine is a chemical compound with the molecular formula C11H15NS2 and a molecular weight of 225.37 g/mol . This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]thiolan-3-amine typically involves the reaction of 2-(methylsulfanyl)aniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)phenyl]thiolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(methylsulfanyl)phenyl]thiolan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)phenyl]thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a thiolane ring and a methylsulfanyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H15NS2

Molecular Weight

225.4 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)thiolan-3-amine

InChI

InChI=1S/C11H15NS2/c1-13-11-5-3-2-4-10(11)12-9-6-7-14-8-9/h2-5,9,12H,6-8H2,1H3

InChI Key

OOMZKGGSISBREP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC2CCSC2

Origin of Product

United States

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